molecular formula C14H10ClN5O B12518436 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-90-3

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12518436
CAS No.: 651769-90-3
M. Wt: 299.71 g/mol
InChI Key: PQTAFLGIPSUAER-UHFFFAOYSA-N
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Description

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide can be approached through several methods. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form 2-chloro-N-phenylbenzamide. This intermediate is then reacted with sodium azide under acidic conditions to introduce the tetrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of eco-friendly solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring in the compound is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the chlorine atom and the tetrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

651769-90-3

Molecular Formula

C14H10ClN5O

Molecular Weight

299.71 g/mol

IUPAC Name

2-chloro-N-phenyl-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H10ClN5O/c15-12-8-9(13-17-19-20-18-13)6-7-11(12)14(21)16-10-4-2-1-3-5-10/h1-8H,(H,16,21)(H,17,18,19,20)

InChI Key

PQTAFLGIPSUAER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)C3=NNN=N3)Cl

Origin of Product

United States

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